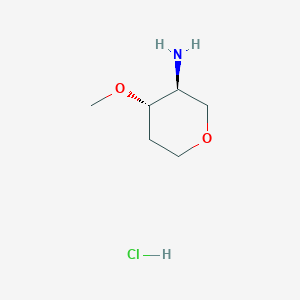
N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en investigación científica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida típicamente involucra múltiples pasos:
Formación del Anillo Oxadiazol: El anillo oxadiazol se puede sintetizar mediante la ciclización de hidrazidas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Formación de Tioacetamida: La porción de tioacetamida se introduce haciendo reaccionar el intermedio de oxadiazol con un reactivo tiol adecuado.
Acoplamiento con el Grupo Diclorofenil: El paso final implica acoplar el intermedio de tioacetamida con un derivado de 3,5-diclorofenilo en condiciones apropiadas, como el uso de un agente de acoplamiento como EDCI (1-Etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo tioacetamida se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El anillo oxadiazol se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: El grupo diclorofenil puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tioacetamida puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo diclorofenilo.
Aplicaciones Científicas De Investigación
N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas o las interacciones proteína-ligando.
Industria: Se puede utilizar en la producción de productos químicos especiales o como intermedio en varios procesos industriales.
Mecanismo De Acción
El mecanismo por el cual N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas pueden variar, pero a menudo incluyen la inhibición o activación de procesos bioquímicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(3,5-Diclorofenil)-2-((5-metil-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(3,5-Diclorofenil)-2-((5-etil-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-tiadiazol-2-il)tio)acetamida
Unicidad
N-(3,5-Diclorofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida es única debido a su combinación específica de grupos funcionales, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H11Cl2N3O2S |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-6-12(18)8-13(7-11)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
Clave InChI |
WORZXDYIABISFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)










